molecular formula C20H23NO B14135542 alpha,alpha-Diphenyl-2-quinuclidinemethanol CAS No. 60999-40-8

alpha,alpha-Diphenyl-2-quinuclidinemethanol

Cat. No.: B14135542
CAS No.: 60999-40-8
M. Wt: 293.4 g/mol
InChI Key: JNZMANQLHCNXTA-UHFFFAOYSA-N
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Description

Alpha,alpha-Diphenyl-2-quinuclidinemethanol: is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.44 It is known for its unique structure, which includes a quinuclidine core substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-2-quinuclidinemethanol typically involves the reaction of quinuclidine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Diphenyl-2-quinuclidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted quinuclidinemethanol compounds .

Scientific Research Applications

Alpha,alpha-Diphenyl-2-quinuclidinemethanol has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenyl-2-quinuclidinemethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. Additionally, the quinuclidine core may interact with biological receptors, affecting various physiological processes .

Comparison with Similar Compounds

  • Alpha,alpha-Diphenyl-2-pyridinethanol
  • Alpha,alpha-Diphenyl-2-quinolinemethanol
  • Alpha,alpha-Diphenyl-2-sulfolanemethanol

Comparison: Alpha,alpha-Diphenyl-2-quinuclidinemethanol is unique due to its quinuclidine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions due to the presence of the quinuclidine structure .

Properties

CAS No.

60999-40-8

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2

InChI Key

JNZMANQLHCNXTA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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